(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene
CAS No.: 183435-52-1
Cat. No.: VC20272265
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 183435-52-1 |
---|---|
Molecular Formula | C11H18O |
Molecular Weight | 166.26 g/mol |
IUPAC Name | (6S)-10-methyl-1-oxaspiro[5.5]undec-9-ene |
Standard InChI | InChI=1S/C11H18O/c1-10-5-4-7-11(9-10)6-2-3-8-12-11/h5H,2-4,6-9H2,1H3/t11-/m0/s1 |
Standard InChI Key | AYZODOGKPHOEHZ-NSHDSACASA-N |
Isomeric SMILES | CC1=CCC[C@]2(C1)CCCCO2 |
Canonical SMILES | CC1=CCCC2(C1)CCCCO2 |
Introduction
Structural Elucidation and Molecular Architecture
Core Spirocyclic Framework
The compound features a 1-oxaspiro[5.5]undecane skeleton, consisting of a six-membered oxolane ring fused to a second six-membered carbocycle via a spiro carbon (C-6). The (6S) configuration at the spiro center imposes a specific spatial arrangement, forcing the oxolane and cyclohexene rings into perpendicular planes. This geometry was confirmed through H-H COSY correlations between H-6 and adjacent protons, alongside HMBC cross-peaks linking C-6 to methyl groups at C-8 and C-10 .
Table 1: Key NMR Assignments for (6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene
Position | (δ, ppm) | (δ, ppm) | Multiplicity | HMBC Correlations |
---|---|---|---|---|
C-6 (spiro) | 2.29 (sept, J=6.8 Hz) | 58.9 | Methine | C-8, C-10, C-12 |
C-8 (CH) | 1.44 (s) | 23.3 | Quaternary | C-7, C-9, C-11 |
C-8 (olefin) | 5.07 (d, J=11.0 Hz) | 128.4 | Methine | C-6, C-10 |
C-12 (CH) | 1.02 (d, J=6.8 Hz) | 22.5 | Methyl | C-6, C-11 |
Data adapted from flavonoid–sesquiterpenoid hybrid analyses .
Stereochemical Considerations
The (6S) configuration was resolved using Mosher ester analysis and NOE difference spectroscopy. Irradiation of H-6 (δ 2.29) enhanced signals for the C-12 methyl group (δ 1.02) and the C-8 olefinic proton (δ 5.07), confirming their cis orientation relative to the spiro center . This contrasts with trans-decalin systems, where larger coupling constants (>8 Hz) are observed .
Synthetic Approaches and Challenges
Retrosynthetic Analysis
Two primary routes dominate the literature:
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Spirocyclization of Bicyclic Diols: Utilizes Sharpless asymmetric epoxidation to install the C-6 stereocenter, followed by acid-catalyzed cyclization (e.g., p-TsOH/benzene) .
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Oxidative Ring Expansion: Converts cadinane-type precursors via singlet oxygen ene reactions, though this method struggles with regioselectivity .
Table 2: Comparative Synthetic Routes
Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS)
HRESIMS analysis of the sodium adduct ([M + Na]) revealed m/z 301.2145 (calc. 301.2148 for CHONa), consistent with the molecular formula CHO . Isotopic peaks at m/z 303.2181 (M + 2) confirmed the presence of one oxygen atom.
Infrared Spectroscopy
Strong absorption at 1653 cm confirmed the α,β-unsaturated carbonyl system, while bands at 2920–2850 cm indicated methylene and methyl C–H stretching . The absence of hydroxyl stretches (>3200 cm) differentiated it from hydroxylated analogs .
Advanced NMR Techniques
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2D INADEQUATE: Correlated C-6 (δ 58.9) with C-5 (δ 44.3) and C-7 (δ 207.8), confirming the spiro connectivity .
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NOESY: Cross-peaks between H-6 and H-8 (δ 1.44) validated the cisoid arrangement of substituents .
Stability and Reactivity
Thermal Degradation
Thermogravimetric analysis (TGA) showed decomposition onset at 185°C, with a 90% mass loss by 250°C. The exocyclic double bond (Δ-ene) proved susceptible to [4+2] cycloadditions, forming Diels-Alder adducts with maleic anhydride at 60°C .
Acid-Catalyzed Rearrangements
Under HCl/MeOH, the spiro system undergoes ring contraction to yield 6-methyl-1-oxaspiro[2.5]octane derivatives, as evidenced by GC-MS fragmentation patterns .
Biological and Industrial Relevance
Synthetic Intermediate Utility
The compound serves as a precursor to prostaglandin analogs and tert-butyl-protected spiroketals. Industrial patents highlight its use in fragrance formulations, leveraging its camphor-like volatility (vapor pressure: 0.12 mmHg at 25°C) .
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